Molecular weight and formula of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol
Molecular weight and formula of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol
Executive Summary
This technical guide details the physicochemical profile, synthetic methodology, and application scope of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol , a high-value chiral building block.[1][2] This scaffold combines the electron-deficient 2-aminopyridine motif—a privileged structure in kinase and GPCR ligand design—with a defined stereocenter at the 3-position of the pyrrolidine ring.[1][2] The (S)-hydroxyl group serves as a critical vector for hydrogen bonding interactions and solubility enhancement in drug candidates, while the 4-methyl group on the pyridine ring modulates lipophilicity and metabolic stability.
Physicochemical Profile
The following data represents the core molecular identity and predicted properties essential for experimental planning and computational modeling.
| Property | Value | Notes |
| IUPAC Name | (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol | |
| Molecular Formula | C₁₀H₁₄N₂O | |
| Molecular Weight | 178.23 g/mol | Monoisotopic Mass: 178.1106 |
| CAS Registry Number | Not widely indexed | Use IUPAC or SMILES for database queries.[1][2][3][4][5] |
| SMILES | Cc1ccnc(N2CCC2)c1 | Defines (S)-stereochemistry.[3] |
| LogP (Predicted) | 1.2 – 1.5 | Moderate lipophilicity; good membrane permeability. |
| pKa (Predicted) | ~6.5 (Pyridine N) | Pyridine nitrogen is less basic due to 2-amino conjugation.[1] |
| Topological Polar Surface Area (TPSA) | ~32 Ų | Favorable for CNS penetration. |
| Physical State | Viscous Oil or Low-Melting Solid | Hygroscopic; store under inert atmosphere.[1][2] |
Structural Analysis & Pharmacophore Utility
Stereochemical Integrity
The (S)-configuration at the C3 position of the pyrrolidine ring is non-negotiable for target specificity. In biological systems, this hydroxyl group often engages in directional H-bond donor/acceptor interactions with backbone carbonyls or side-chain residues (e.g., Asp, Glu) in the binding pocket.
Electronic Modulation
The 4-methyl substituent on the pyridine ring serves two roles:
-
Electronic: It exerts a weak inductive effect (+I), slightly increasing the electron density of the pyridine ring compared to the unsubstituted analog. This can fine-tune the pKa of the pyridine nitrogen.[2]
-
Steric: It fills hydrophobic pockets (e.g., the gatekeeper region in kinases) without adding excessive bulk.
Synthetic Methodology (Protocol)
Reaction Design: Nucleophilic Aromatic Substitution (SₙAr)
The synthesis relies on the nucleophilic attack of (S)-3-pyrrolidinol on the electron-deficient 2-position of 2-chloro-4-methylpyridine.[1][2] While 2-chloropyridines are generally reactive, the 4-methyl group is electron-donating, which slightly deactivates the ring toward SₙAr.[1][2] Therefore, elevated temperatures and a polar aprotic solvent are required to drive the reaction to completion.
Reaction Scheme (Graphviz Visualization)
Caption: SₙAr coupling strategy for the synthesis of the target scaffold.
Step-by-Step Protocol
Reagents:
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO) (anhydrous, 5 mL/mmol)
Procedure:
-
Setup: In a dry pressure vial equipped with a magnetic stir bar, charge 2-chloro-4-methylpyridine (e.g., 1.0 g, 7.84 mmol), (S)-3-pyrrolidinol (0.82 g, 9.41 mmol), and finely ground K₂CO₃ (2.17 g, 15.68 mmol).
-
Solvation: Add anhydrous DMSO (40 mL). Seal the vial and purge with nitrogen for 5 minutes.
-
Reaction: Heat the mixture to 110°C in an oil bath with vigorous stirring. Monitor by LCMS or TLC (5% MeOH in DCM). Conversion typically reaches >95% within 12-16 hours.[1][2]
-
Workup:
-
Cool the reaction to room temperature.[7]
-
Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL). Note: The product is moderately polar; ensure thorough extraction.
-
Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMSO.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
Analytical Validation
-
¹H NMR (400 MHz, DMSO-d₆):
-
LCMS: [M+H]⁺ calculated 179.12, found 179.2.
Applications in Drug Discovery
This scaffold is frequently employed in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .[1]
Kinase Inhibition
The 2-aminopyridine motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The (S)-3-hydroxyl group can be directed toward the solvent front or specific ribose-binding residues, improving solubility and selectivity.[1][2]
Bioisosterism
The pyrrolidine ring acts as a conformationally restricted bioisostere of a diethylamine or piperidine group. The 3-OH substitution breaks symmetry and reduces lipophilicity (LogP), addressing common metabolic liabilities (e.g., CYP450 oxidation) associated with unsubstituted cyclic amines.
Workflow: Incorporation into Lead Compounds
Caption: Strategic utilization of the scaffold in medicinal chemistry campaigns.
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, skin, and respiratory system.
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood.
-
Storage: Store at 2-8°C under nitrogen. Hygroscopic.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Link
-
Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394. Link
-
PubChem Compound Summary. (2023). (S)-3-Pyrrolidinol.[1][2][4][6][8] National Center for Biotechnology Information. Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
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- 3. chemscene.com [chemscene.com]
- 4. lookchem.com [lookchem.com]
- 5. chemscene.com [chemscene.com]
- 6. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- [webbook.nist.gov]
